2-Dodecanamine, N,N-dimethyl-

Description

Significance of Long-Chain Tertiary Amines in Chemical Science

Long-chain tertiary amines, typically those with alkyl chains containing 8 to 24 carbon atoms, are crucial products in the modern chemical industry. rsc.orggoogle.com Their significance lies primarily in their role as intermediates for producing a wide array of derivatives, such as quaternary ammonium (B1175870) compounds (quats), amine oxides, and betaines. rsc.orgoszk.hu These derivatives are valued for their surface-active properties and find extensive use in household, industrial, and institutional applications. rsc.org

The applications of these derivatives are diverse and impactful:

Surfactants and Detergents: The amphiphilic nature of these compounds makes them excellent surfactants, essential for cleaning products. rsc.orgsolubilityofthings.com For instance, C12 or C14-based alkyldimethylamine oxides are commonly used surfactants. google.com

Fabric Softeners: Dialkyldimethyl ammonium chlorides or methyl sulfates derived from fatty tertiary amines are highly effective as fabric softeners. google.com

Disinfectants and Biocides: Quaternary ammonium compounds derived from these amines, particularly those with 12-14 carbon atoms in the fatty alkyl group, are effective bactericides against a broad range of microorganisms. google.com They are also used in wood treatment. rsc.org

Industrial Applications: They serve as corrosion inhibitors, asphalt (B605645) emulsifiers, and are used in oil field and water treatment processes. rsc.orggoogle.com

Role of N,N-Dimethyldodecan-1-amine as a Fundamental Building Block in Advanced Chemical Research

N,N-Dimethyldodecan-1-amine is a versatile chemical building block used to synthesize more complex molecules and materials. solubilityofthings.com Its primary role is as a precursor to high-value derivatives, including surfactants and quaternary ammonium compounds. sigmaaldrich.comoszk.hu

Key research applications include:

Synthesis of Surfactants: It is a key intermediate for producing amine oxides like N,N-dimethyldodecan-1-amine oxide (LDAO) and betaines, which are important amphoteric and non-ionic surfactants, respectively. oszk.huresearchgate.net LDAO is frequently used as a foam stabilizer in detergents. researchgate.net

Synthesis of Quaternary Ammonium Compounds: It is used to prepare various quaternary ammonium salts, which have broad applications as disinfectants and phase transfer catalysts. sigmaaldrich.commedchemexpress.com For example, it is an intermediate for benzyl (B1604629) dimethyl dodecyl ammonium chloride. nih.gov

Nanoparticle Synthesis: In materials science, it has been employed as a capping agent during the synthesis of gold-palladium (Au-Pd) bimetallic nanoparticles. cymitquimica.comsigmaaldrich.com

Corrosion Inhibition: The compound itself can act as a corrosion inhibitor, particularly in metal-working fluids and for condensing systems in industrial settings. ontosight.ainih.govontosight.ai

Detailed Research Applications of N,N-Dimethyldodecan-1-amine| Application Area | Specific Use |

|---|---|

| Surfactant Synthesis | Intermediate for amine oxides (e.g., LDAO) and betaines. oszk.huresearchgate.net |

| Biocide Synthesis | Precursor for quaternary ammonium compounds like benzyl dimethyl dodecyl ammonium chloride. nih.gov |

| Materials Science | Capping agent in the synthesis of bimetallic nanoparticles. cymitquimica.comsigmaaldrich.com |

| Industrial Chemistry | Corrosion inhibitor for metal protection. ontosight.aiontosight.ai |

| Organic Synthesis | Used in the preparation of novel bis-quaternary ammonium salts and N-alkyl-N,N-dimethyl-1-ammonio-2-hydroxy-3-propane sulfonate. sigmaaldrich.com |

Historical Context and Evolution of Research on N,N-Dimethyldodecan-1-amine

The synthesis of fatty tertiary amines like N,N-Dimethyldodecan-1-amine has evolved significantly over time, driven by the need for more efficient and environmentally benign processes. rsc.org

Initially, production methods often involved multiple steps or harsh reagents. rsc.org One traditional route involved converting fatty acids to fatty nitriles, which were then further reacted to produce the desired tertiary amine. google.com Another established method is the direct amination of fatty alcohols (like 1-dodecanol) or aldehydes with a secondary amine (dimethylamine) at high temperatures using catalysts such as copper chromite. google.comoszk.hu The reaction of dodecylamine (B51217) with formaldehyde (B43269) and formic acid (a process related to the Leuckart-Wallach reaction) is another well-documented synthetic route. oszk.huresearchgate.net

More recent research has focused on improving catalytic systems to enhance yield, selectivity, and process efficiency. For example, the synthesis of N,N-dimethyldodecylamine via the catalytic hydrogenation of N,N-dimethyldodecylamide over a Ni/γ-Al2O3 catalyst has been studied. researchgate.net This research demonstrated that introducing dimethylamine (B145610) into the raw materials could suppress side reactions, leading to a conversion rate of 98.0% and a selectivity of 99.0%. researchgate.net Another advanced approach involves the one-step amination of dodecyl alcohol with dimethylamine using a specialized Cu/Ni/Ca/Ba colloidal catalyst, achieving high selectivity and conversion under optimized conditions. researchgate.net This shift towards more sophisticated, single-step catalytic methods reflects the broader evolution in chemical manufacturing towards more sustainable and economically viable processes.

Structure

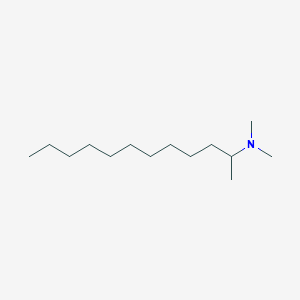

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyldodecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-5-6-7-8-9-10-11-12-13-14(2)15(3)4/h14H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBFSCAZQQLLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884519 | |

| Record name | 2-Dodecanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13948-04-4 | |

| Record name | N,N-Dimethyl-2-dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13948-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dimethylaminododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013948044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIMETHYLAMINODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KST1GKD9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of N,n Dimethyldodecan 1 Amine

Direct Amination Approaches

Direct amination involves the formation of the carbon-nitrogen bond by reacting a dodecyl substrate directly with dimethylamine (B145610). This can be achieved through reductive amination of alcohols and aldehydes or by the N-alkylation of dimethylamine with alkyl halides.

Alkylation of Dimethylamine with Dodecyl Substrates

Reductive amination is a cornerstone for synthesizing tertiary amines like N,N-dimethyldodecan-1-amine from alcohols or aldehydes. koreascience.kr This process typically occurs in a "hydrogen-borrowing" or "hydrogen-transfer" mechanism, which involves three main steps: the dehydrogenation of the alcohol to an aldehyde, the condensation of the aldehyde with the amine to form an iminium ion, and the subsequent hydrogenation of this intermediate to the final amine. mdpi.com

When starting from dodecanol, it is first dehydrogenated over a catalyst to form dodecanal. mdpi.com This intermediate then reacts with dimethylamine to form an iminium ion, which is subsequently reduced to N,N-dimethyldodecan-1-amine. The presence of hydrogen in the reaction system can prevent the deactivation of certain catalysts and improve the conversion of the alcohol and selectivity towards the desired amine. mdpi.com Homogeneously catalyzed reductive amination of long-chain aldehydes like undecanal (B90771) (a close analog of dodecanal) with secondary amines has been successfully performed using rhodium/Xantphos catalyst systems under hydrogen pressure. researchgate.netresearchgate.net

The table below summarizes findings for the reductive amination of long-chain alcohols and aldehydes.

| Starting Material | Amine | Catalyst System | Conditions | Yield |

| Dodecanol | Dimethylamine | NiCuFeOx | Reflux in Xylene, 24h | 65-85% ionike.com |

| Undecanal | Diethylamine | Rh(acac)(cod) / Xantphos | 100 °C, 30 bar H₂ | High Yield researchgate.net |

This table presents data on reductive amination reactions for producing long-chain tertiary amines.

The synthesis of N,N-dimethyl-N-alkyl amines can be achieved through the reaction of an alkyl halogen compound with dimethylamine. researchgate.net A patented process describes the amination of alkyl halides, such as dodecyl chloride, with dialkyl secondary amines like dimethylamine. google.com The reaction is carried out in a two-phase aqueous-organic system where an alkaline material, such as sodium hydroxide (B78521), is added at a controlled rate. This method has been shown to produce alkyl dimethylamines in high yields, with products like n-octyl dimethylamine and stearyl dimethylamine being obtained in yields of 95% and 92%, respectively, under similar conditions. google.com

A variety of catalytic systems have been developed for the amination of alcohols. Non-noble metal catalysts are often favored for their cost-effectiveness. For instance, a NiCuFeOx catalyst has been shown to be effective for the amination of aliphatic alcohols, including 1-dodecanol (B7769020), with dimethylamine, yielding the corresponding tertiary amines. ionike.com The reaction proceeds smoothly in a refluxing xylene solvent over 24 hours. ionike.com

Other known processes for producing N,N-dimethyl-N-alkylamines involve the direct amination of a higher alcohol with dimethylamine in the presence of a copper-based amination catalyst. google.com The reaction conditions for such processes are typically in the range of 150 to 250 °C, with pressures from atmospheric up to 30 atm. google.com Hydrogen gas is often introduced to the system to aid the reaction and maintain catalyst activity. google.com

The table below details various catalytic systems used in the amination of dodecanol.

| Catalyst | Support/System | Reactants | Temperature | Pressure |

| NiCuFeOx | None (Mixed Oxide) | Dodecanol, Dimethylamine | Reflux | Atmospheric ionike.com |

| Copper-based | Not specified | Higher Alcohol, Dimethylamine | 150-250 °C | Atmospheric to 30 atm google.com |

| Not specified | Not specified | Dodecyl alcohol, Dimethylamine | 360 °C | Not specified prepchem.com |

This table outlines different catalytic systems and their operating conditions for the synthesis of N,N-dimethyldodecan-1-amine from dodecanol.

Aminomethylation of Primary Amines

The N-methylation of a primary amine, dodecylamine (B51217), provides an alternative route to N,N-dimethyldodecan-1-amine. This transformation is classically achieved using the Eschweiler–Clarke reaction, which is a specific type of Leuckart-Wallach reaction. alfa-chemistry.comwikipedia.org This method utilizes excess formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.org

The reaction mechanism involves the formation of an imine from the reaction of the amine with formaldehyde. wikipedia.org Formic acid then acts as a hydride donor, reducing the imine to a methylated amine. wikipedia.org The process repeats to add a second methyl group, stopping at the tertiary amine stage without forming a quaternary ammonium (B1175870) salt. wikipedia.org One documented synthesis of N,N-dimethyl dodecyl amine from dodecylamine involved reacting it with formic acid and formaldehyde and refluxing the mixture at 80°C for 5 hours. researchgate.net

The Eschweiler-Clarke reaction is known for being a high-yielding and cost-effective synthetic route. researchgate.net It avoids the use of more expensive alkylating agents and proceeds under relatively mild conditions. researchgate.netwikipedia.org

| Starting Amine | Methylating Agents | Reaction Type | Conditions | Product |

| Dodecylamine | Formaldehyde, Formic Acid | Eschweiler-Clarke | 80 °C, 5 hours | N,N-Dimethyldodecylamine researchgate.net |

| Primary/Secondary Amine | Formaldehyde, Formic Acid | Eschweiler-Clarke | Near boiling | Tertiary Amine wikipedia.org |

This table summarizes the conditions for the N-methylation of amines via the Eschweiler-Clarke reaction.

Reduction of Dodecanamides

An alternative and widely used pathway to N,N-dimethyldodecan-1-amine is the reduction of the corresponding tertiary amide, N,N-dimethyldodecanamide.

The catalytic hydrogenation of N,N-dimethyldodecanamide offers a direct route to N,N-dimethyldodecan-1-amine, avoiding the use of stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆). wiley.com The reaction is typically performed using heterogeneous catalysts under hydrogen pressure at elevated temperatures. wiley.comeverand.com A significant challenge in this process is a potential side reaction involving the cleavage of the C–N amide bond, which results in the formation of dodecyl alcohol and dimethylamine. everand.comsemanticscholar.org

The choice of catalyst and reaction conditions profoundly impacts the efficiency and selectivity of N,N-dimethyldodecanamide hydrogenation.

Recent advancements have also focused on bimetallic catalyst systems, which can facilitate the reaction under milder conditions than traditional catalysts like copper chromite. everand.com Bimetallic catalysts, such as combinations of Rhodium, Ruthenium, Molybdenum, and Rhenium, have been reported for amide hydrogenations. everand.com A study on bimetallic catalysts for the hydrogenation of N,N-dimethyldodecanamide highlighted that the catalytic performance was significantly influenced by the choice of metal precursors, the support material, and the nature of the oxophilic metal. magnusgroup.org Data-driven analysis from this study indicated that oxophilic metals with high electronegativity tended to increase conversion rates, whereas those with a large enthalpy of fusion improved selectivity towards the amine product. magnusgroup.org

Table 2: Hydrogenation of N,N-Dimethyldodecanamide over Ni/γ-Al₂O₃ Catalyst

| Catalyst Preparation | Dimethylamine Addition | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| In-situ reduction of NiO/γ-Al₂O₃ | Yes | 98.0 | 99.0 | 97.1 |

Data from a study optimizing the synthesis of N,N-dimethyldodecylamine from N,N-dimethyldodecanamide. semanticscholar.org

The precursor for the reduction route, N,N-dimethyldodecanamide, is itself synthesized from lauric acid (dodecanoic acid) or its derivatives. smolecule.comscbt.comnih.gov The most common method involves the reaction of lauric acid or its more reactive derivatives, such as lauroyl chloride, with dimethylamine. smolecule.com This reaction is a nucleophilic acyl substitution, where the nitrogen of dimethylamine acts as a nucleophile, attacking the carbonyl carbon of the lauric acid derivative to form the amide bond. smolecule.com

Exploration of Sustainable and Green Synthesis Routes

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of N,N-dimethyldodecan-1-amine. A key focus is the replacement of hazardous reagents and the improvement of atom economy and process mass intensity (PMI). walisongo.ac.id

The catalytic hydrogenation of amides is considered a significantly greener approach compared to reductions using stoichiometric and hazardous reagents like LiAlH₄. wiley.com The development of robust, recyclable, and highly selective heterogeneous catalysts is central to these efforts. researchgate.net Similarly, for the reductive amination pathway, using catalytic hydrogenation with benign C1 sources like formaldehyde is preferable to older methods that generate significant waste. chemrxiv.org

The synthesis of the N,N-dimethyldodecanamide precursor is also a target for green innovation. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable identified amide formation as a top priority for research, aiming to avoid reagents with poor atom economy. walisongo.ac.id Traditional methods using acyl chlorides generate stoichiometric waste. Greener alternatives include direct catalytic condensation of carboxylic acids and amines, for example, using boric acid as a catalyst, which offers a much-improved environmental profile. walisongo.ac.id Evaluating different synthetic routes using green chemistry metrics allows for a quantitative comparison of their environmental impact. walisongo.ac.id

Another sustainable strategy is the direct amination of dodecyl alcohol with dimethylamine, which, if achieved with high efficiency, could provide a more atom-economical route to the final product by eliminating the need for intermediate oxidation and reduction steps. semanticscholar.orgresearchgate.net

Environmentally Benign Oxidants and Catalytic Systems for Related Compounds

The synthesis of amines and their derivatives is increasingly leveraging green chemistry principles, with a focus on replacing hazardous reagents with environmentally benign alternatives. Hydrogen peroxide (H₂O₂) stands out as a prime example of a green oxidant in these syntheses, as its reduction byproduct is simply water. acs.orgorientjchem.org Its application in the oxidation of secondary amines to nitrones, a related transformation, has been explored since the 1980s, often in conjunction with catalysts like sodium tungstate. acs.org

Beyond direct oxidation, H₂O₂ is used to form stronger oxidants in situ. For instance, the combination of formic acid and hydrogen peroxide generates performic acid, which is effective in oxidizing aromatic amines. acs.org While many protocols for amine oxidation using H₂O₂ require expensive and environmentally challenging metal catalysts, recent research has focused on developing catalyst-free systems. acs.org For the synthesis of imines, a class of compounds structurally related to intermediates in some amine syntheses, a variety of eco-friendly oxidants have been investigated, including molecular oxygen (O₂), tert-butyl hydroperoxide (TBHP), and H₂O₂. orientjchem.org These oxidants are often employed with heterogeneous catalysts, which offer the advantage of easy separation and reusability. orientjchem.org

Enzymatic methods also represent a frontier in green synthesis. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) allows for the formation of amide bonds—a reaction involving amines—under mild conditions and often in greener solvents like cyclopentyl methyl ether, eliminating the need for hazardous coupling agents. nih.gov

Optimization of Synthetic Pathways and Selectivity Control

The synthesis of a specific tertiary amine like N,N-dimethyldodecan-1-amine requires precise control over reaction conditions to maximize yield and minimize the formation of unwanted byproducts. Key parameters include the choice of catalyst, solvent, temperature, and pressure.

Factors Influencing Formation of Primary and Secondary Amine Byproducts

A significant challenge in the synthesis of tertiary amines via N-alkylation is the potential for overalkylation, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts. acs.orgmasterorganicchemistry.com Direct alkylation of a primary amine (dodecylamine) with a methylating agent can produce the secondary amine (N-methyldodecanamine) as an intermediate, which can then be further methylated to the desired tertiary amine (N,N-dimethyldodecan-1-amine). However, the secondary amine is also a nucleophile and can compete for the alkylating agent. masterorganicchemistry.com

Controlling this selectivity is a critical aspect of synthesis optimization.

Catalyst Choice: Certain catalytic systems exhibit high chemoselectivity. For example, cesium hydroxide has been shown to promote selective N-monoalkylation of primary amines, favoring the formation of secondary amines over the dialkylated tertiary product. organic-chemistry.org Heterogeneous cobalt catalysts have also been used to selectively synthesize primary, secondary, or tertiary amines from alcohols by carefully controlling reaction conditions. acs.org

Reaction Type: Reductive amination is often preferred over direct alkylation for its superior control. masterorganicchemistry.com This method involves the reaction of an amine with a carbonyl compound (like formaldehyde for methylation) to form an imine or iminium ion, which is then reduced. reddit.comyoutube.com Since the imine forms only once on a given amine, the problem of multiple alkylations is largely avoided. masterorganicchemistry.com

Reaction Temperature: Temperature plays a crucial role in selectivity. In the synthesis of amines from alcohols and ammonia (B1221849) using a Co-MgO/TiO₂ catalyst, lower temperatures favor primary amines, while increasing the temperature shifts the product distribution towards secondary and then tertiary amines. acs.org At temperatures above 180°C, tertiary amines become the dominant product. acs.org

| Entry | Substrate | Temperature (°C) | Main Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Octanol + NH₃ | 160 | Primary Amine (Octylamine) | 91 |

| 2 | 1-Octanol + NH₃ | 170 | Secondary Amine (Dioctylamine) | 81 |

| 3 | 1-Octanol + NH₃ | 180 | Tertiary Amine (Trioctylamine) | 72 |

Solvent Effects on Reaction Kinetics and Yields

The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the nature of the product formed. In the synthesis of N,N-dimethylated amines, the solvent can play several roles.

One study on the N-methylation of p-anisidine (B42471) using dimethyl sulfoxide (B87167) (DMSO) and formic acid found that the reaction proceeded to the desired N,N-dimethyl-p-anisidine only in DMSO. liv.ac.uk When other common organic solvents such as dimethylformamide (DMF), acetonitrile (B52724), toluene (B28343), or isopropanol (B130326) were used, the reaction stopped at an intermediate formamide (B127407) product, highlighting a unique promoting effect of DMSO in this specific transformation. liv.ac.uk

In the context of greener synthesis, replacing traditional solvents with more environmentally friendly alternatives is a key goal. A study on the synthesis of Dimethindene, which involves an N-alkylation step, compared the use of toluene with greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). The yield of the desired tertiary amine product was significantly higher in the green solvents (90% in CPME, 80% in 2-MeTHF) compared to toluene (63%). mdpi.com

The solvent used during the preparation of a catalyst can also have a lasting effect on its performance. For a series of Ni/NiO@C catalysts used in N-methylation, those prepared using water as the solvent showed higher catalytic activity than analogous catalysts prepared using ethanol. semanticscholar.org

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 63 |

| 2 | 2-Methyltetrahydrofuran (2-MeTHF) | 80 |

| 3 | Cyclopentyl methyl ether (CPME) | 90 |

Pressure and Temperature Effects on Catalytic Transformations

Temperature and pressure are fundamental parameters for controlling the rate and selectivity of catalytic reactions, including those for synthesizing tertiary amines. The direct amination of higher alcohols like 1-dodecanol with dimethylamine is typically performed at elevated temperatures and pressures. A patented process describes reaction temperatures in the range of 150°C to 250°C and pressures from atmospheric up to 100 atm. google.com This process also highlights a strategy for improving product quality by reducing the reaction temperature by 20°C to 150°C once the initial conversion has reached 90-99%. google.com This temperature reduction step likely helps to minimize side reactions that can lead to colored impurities. google.com

Chemical Reactivity and Advanced Transformations of N,n Dimethyldodecan 1 Amine

Acid-Base Chemistry and Protonation Behavior

The basicity of N,N-Dimethyldodecan-1-amine is a defining characteristic, governing its behavior in aqueous and protic environments. Upon protonation, it forms a cationic ammonium (B1175870) species, a reaction that is central to its function in systems where pH is a critical parameter.

The acid dissociation constant (pKa) of the conjugate acid of N,N-Dimethyldodecan-1-amine quantifies its basic strength. A predicted pKa value for the protonated form of N,N-Dimethyldodecan-1-amine is approximately 9.78. This value indicates that it is a moderately strong base, readily accepting a proton in acidic to neutral solutions.

In contrast, its oxidation product, N,N-Dimethyldodecan-1-amine N-oxide, is a much weaker base. wikipedia.org The pKa of the protonated N-oxide is reported to be around 4.9. researchgate.net This significant difference in basicity between the amine and its corresponding N-oxide is a key feature of its chemistry. The protonation of the N-oxide results in the formation of a cationic hydroxylamine. wikipedia.org

| Compound | Predicted pKa | Reference |

| N,N-Dimethyldodecan-1-amine (protonated) | 9.78 ± 0.28 | |

| N,N-Dimethyldodecan-1-amine N-oxide (protonated) | ~4.9 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the protonation state of amines and their derivatives. The chemical shifts of nuclei, particularly those close to the nitrogen atom, are sensitive to the electronic environment, which changes upon protonation.

Studies on N-alkyl-N,N-dimethylamine-N-oxides have demonstrated that the pKa can be accurately determined by monitoring the pH dependence of ¹H and ¹³C chemical shifts. researchgate.net

¹³C NMR: The chemical shifts of carbon atoms adjacent to the amine oxide group (such as the N-methyl carbons and the first few carbons of the alkyl chain) exhibit a sigmoidal dependence on pH. This curve directly reflects the transition between the deprotonated (non-ionic) and protonated (cationic) states of the molecule. researchgate.netresearchgate.net

¹H NMR: Similarly, the protons on the N-methyl groups and the α-methylene group of the dodecyl chain show pH-dependent chemical shifts that can be used to track the acid-base equilibrium. researchgate.net

This methodology provides a direct spectroscopic measure of the acid-base reaction, allowing for a precise determination of the pKa value. The magnitude of the change in chemical shift is most significant for nuclei closest to the nitrogen and decreases with increasing distance along the alkyl chain. researchgate.net

Oxidation Reactions

The lone pair of electrons on the nitrogen atom of N,N-Dimethyldodecan-1-amine makes it nucleophilic and susceptible to oxidation. This reaction is a primary pathway for its transformation, leading to the formation of the corresponding N-oxide, a compound with distinct physical and chemical properties. researchgate.net

The oxidation of N,N-Dimethyldodecan-1-amine yields N,N-Dimethyldodecan-1-amine N-oxide, also known as lauryldimethylamine oxide (LDAO). nih.govwikipedia.org This transformation converts the tertiary amine into a highly polar amine oxide, which contains a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org The reaction is a common and efficient method for synthesizing amine oxides from their tertiary amine precursors. researchgate.netpearson.com

The oxidation of tertiary amines to N-oxides can be achieved using various oxidizing agents, most commonly hydrogen peroxide (H₂O₂) and peroxyacids (peracids). wikipedia.org

With Hydrogen Peroxide: The reaction between a tertiary amine and hydrogen peroxide involves a nucleophilic attack by the amine's nitrogen atom on one of the electrophilic oxygen atoms of the H₂O₂ molecule. pearson.com This process forms the N-O bond and releases a molecule of water. While effective, the reaction with H₂O₂ alone can be slow. Theoretical studies suggest that without catalysis, the activation barriers are quite high. wayne.edu Protic solvents can assist the reaction by stabilizing the transition state. wayne.edu The synthesis is often carried out by heating the amine with aqueous hydrogen peroxide. nanotrun.com

With Peracids: Peracids, such as m-chloroperbenzoic acid (mCPBA), are generally more reactive oxidants than hydrogen peroxide. organicchemistrydata.org The mechanism involves the nucleophilic nitrogen of the amine attacking the terminal, electrophilic oxygen atom of the peracid. This results in the transfer of the oxygen atom to the amine and the formation of the corresponding carboxylic acid as a byproduct. organicchemistrydata.orgacs.org The reactivity of the peracid is influenced by the electron-withdrawing nature of its substituents; stronger parent acids yield more reactive peracids. organicchemistrydata.org

With tert-Butyl Hydroperoxide: This alkyl hydroperoxide can also be used for the oxidation of tertiary amines. The mechanism is similar to that of H₂O₂, involving nucleophilic attack by the amine on the peroxide oxygen. These reactions are often facilitated by metal catalysts. orgsyn.org

Metal catalysts can significantly enhance the rate and efficiency of amine oxidation, particularly when using hydroperoxides like tert-butyl hydroperoxide (TBHP). Vanadium compounds are notably effective for this transformation. acs.org

A specific and efficient procedure for the synthesis of N,N-Dimethyldodecan-1-amine N-oxide utilizes vanadium oxyacetylacetonate [VO(acac)₂] as a catalyst with TBHP as the oxidant. orgsyn.org In this method, a small amount of the vanadium catalyst facilitates the transfer of an oxygen atom from the hydroperoxide to the tertiary amine. The reaction is exothermic and proceeds rapidly, often requiring an initial period without heating before being brought to reflux to ensure completion. orgsyn.org The use of a catalyst allows the reaction to be carried out under relatively anhydrous conditions in an organic solvent, which can be advantageous for isolating the final product. orgsyn.org Vanadium-based systems are well-explored for various oxidation reactions, including those involving alcohols and other substrates, often proceeding through radical or ionic intermediates depending on the specific system. acs.orgacademie-sciences.fr

Formation of N,N-Dimethyldodecan-1-amine N-oxide

Alkylation for Quaternary Ammonium Compound Formation

Alkylation of N,N-dimethyldodecan-1-amine is a fundamental process for synthesizing quaternary ammonium salts. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. nih.gov The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com

The reaction of N,N-dimethyldodecan-1-amine with a monofunctional alkylating agent yields monomeric quaternary ammonium salts. These compounds consist of a single quaternary ammonium head group. A variety of alkylating agents can be employed, leading to a diverse range of products with tailored properties.

For instance, the reaction with benzyl (B1604629) chloride produces N-benzyl-N,N-dimethyl-N-dodecylammonium chloride. This synthesis can be carried out in different solvents, with reaction conditions influencing the yield and purity of the final product. Similarly, functionalized alkylating agents like 4-vinylbenzyl chloride can be used to introduce polymerizable groups. The synthesis of dodecyl dimethyl (vinylbenzyl) ammonium chloride is achieved by reacting N,N-dimethyldodecylamine with 4-vinylbenzyl chloride, often in a solvent like methanol (B129727) at a controlled temperature. researchgate.net

The reaction conditions for these syntheses are crucial. Temperature, solvent polarity, and reaction time are key parameters that are optimized to achieve high yields and minimize side reactions. Polar solvents are generally preferred as they stabilize the charged transition state of the SN2 reaction. mdpi.com

Table 1: Synthesis of Monomeric Quaternary Ammonium Salts from N,N-Dimethyldodecan-1-amine

| Alkylating Agent | Product Name | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzyl Bromide | N-Benzyl-N,N-dimethyl-N-dodecylammonium bromide | Multiple solvents tested | 55 | - | - |

| 4-Vinylbenzyl chloride | Dodecyl dimethyl (vinylbenzyl) ammonium chloride | Methanol | 30 | 36 | - |

| Dimethyl sulfate | N,N,N-Trimethyl-N-dodecylammonium methyl sulfate | Solvent-free | 80-100 | 3 | - |

| Methyl Iodide | N,N,N-Trimethyl-N-dodecylammonium iodide | Acetonitrile (B52724) | - | - | 82 |

Data compiled from multiple sources. researchgate.netnih.gov

Bis-quaternary ammonium salts, also known as gemini (B1671429) surfactants, are a class of compounds containing two quaternary ammonium moieties linked by a spacer group. nih.gov These are synthesized by reacting two molar equivalents of N,N-dimethyldodecan-1-amine with a difunctional alkylating agent, typically an α,ω-dihaloalkane. orgsyn.org

The general reaction involves the quaternization of the tertiary amine at both ends of the spacer molecule. The length and nature of the spacer (e.g., a flexible alkyl chain) and the alkyl chains on the amine influence the properties of the resulting gemini surfactant. A common example is the synthesis of alkanediyl-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromide) surfactants, often denoted as 12-s-12, where 's' represents the number of methylene (B1212753) groups in the spacer. researchgate.net

The synthesis is typically carried out in polar solvents like ethanol, acetone, or acetonitrile at reflux temperatures to facilitate the SN2 reaction. acs.org The choice of solvent can significantly affect the reaction rate and yield. orgsyn.org

Table 2: Synthesis of Bis-quaternary Ammonium Salts (Gemini Surfactants) from N,N-Dimethyldodecan-1-amine

| Dihaloalkane Spacer | Product Series Name | Solvent | Reaction Conditions |

|---|---|---|---|

| 1,6-Dibromohexane | Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) (12-6-12) | Ethanol, Acetonitrile | Reflux |

| 1,3-Dibromopropane | Propylene-1,3-bis(N,N-dimethyl-N-dodecylammonium bromide) (12-3-12) | - | - |

| 1,2-Dibromoethane | Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) (12-2-12) | - | - |

Data compiled from multiple sources. researchgate.netacs.org

Epichlorohydrin (B41342) is a bifunctional molecule containing both an epoxide ring and a chloro-substituent, making it a versatile reagent for the synthesis of specialized quaternary ammonium salts. The reaction of N,N-dimethyldodecan-1-amine with epichlorohydrin initially proceeds via the nucleophilic attack of the amine on the carbon atom of the epoxide ring, leading to its opening. This is followed by an intramolecular cyclization or further reaction to form a quaternary ammonium salt.

The reaction can be controlled to produce different structures. For example, the reaction can yield N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-N-dodecylammonium chloride. nih.gov This product itself can be a versatile intermediate for further chemical modifications. The reaction conditions, such as temperature, pH, and the presence of catalysts, are critical in directing the reaction towards the desired product and preventing the formation of polymers or other side products. dnu.dp.ua In some cases, the reaction of tertiary amines with epichlorohydrin can lead to the formation of rearranged products under certain conditions. nbinno.com

A two-step synthesis using epichlorohydrin, trimethylamine (B31210) hydrochloride, and N,N-dimethylalkyl amines can produce N-alkyl bis-quaternary ammonium salts with a 2-hydroxypropane-1,3-diyl spacer. researchgate.net

Table 3: Products from the Reaction of N,N-Dimethyldodecan-1-amine and Related Amines with Epichlorohydrin

| Amine | Reagents | Product |

|---|---|---|

| N,N-dimethyldodecylamine hydrochloride | Epichlorohydrin | N-(3-Chloro-2-hydroxypropyl)-N,N-dimethyl-N-dodecylammonium chloride |

| N,N-dimethylalkyl amine, Trimethylamine hydrochloride | Epichlorohydrin | 2-Hydroxy-N1,N1,N3,N3-tetramethyl-N3-alkylpropane-1,3-diammonium chloride |

Data compiled from multiple sources. nih.govresearchgate.net

Transalkylation Reactions in Tertiary Amine Systems

Transalkylation in the context of tertiary amines involves the transfer of an alkyl group from one amine molecule to another. This can also be seen as a disproportionation reaction, where a mixture of amines with different degrees of substitution is formed. wikipedia.org While transalkylation is a well-known process in aromatic chemistry, its application and study in aliphatic tertiary amine systems like N,N-dimethyldodecan-1-amine are less commonly documented.

Research on the thermal decomposition of the corresponding amine oxide, N,N-dimethyldodecylamine N-oxide, provides some insight into related disproportionation phenomena. When heated to 125°C in a sealed system, dimethyldodecylamine oxide decomposes to yield products including N,N-dimethyldodecylamine. acs.org This reaction is more complex than a simple transalkylation and involves the disproportionation of an intermediate, N,N-dimethylhydroxylamine, into N-methylnitrone and dimethylamine (B145610). acs.orgdatapdf.com This indicates that under certain conditions, the alkyl groups on the nitrogen atom can be involved in rearrangement and transfer reactions.

Direct transalkylation of N,N-dimethyldodecan-1-amine itself, where one molecule transfers a methyl or dodecyl group to another, is not extensively reported in the literature under typical conditions. Such reactions would likely require specific catalysts or high temperatures to overcome the stability of the C-N bonds. The process is more commonly observed in industrial settings for the synthesis of specific target amines from readily available precursors, often involving catalysts and elevated temperatures. wikipedia.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical method that provides detailed information about the molecular structure of a compound. rptu.de

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for determining the molecular structure of 2-Dodecanamine, N,N-dimethyl-. By analyzing the chemical shifts, signal integrations, and coupling patterns, each atom's position within the molecule can be confirmed. rsc.org

In a ¹H NMR spectrum, the six protons of the two N-methyl groups would appear as a distinct singlet, being chemically equivalent and lacking adjacent protons to couple with. The single proton on the second carbon (the methine group) would present as a complex multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The long decyl chain would produce a series of overlapping multiplets, while the terminal methyl group of the dodecyl chain would appear as a triplet.

In the ¹³C NMR spectrum, each unique carbon atom produces a distinct signal. The two N-methyl carbons would yield a single peak, while the carbon at the nitrogen attachment point (C2) would be shifted downfield. The remaining carbons of the dodecyl chain would appear in the aliphatic region of the spectrum. The purity of a sample can be assessed by the presence of any unexpected signals in either the ¹H or ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Dodecanamine, N,N-dimethyl-

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.2-2.3 (singlet) | ~40-42 |

| CH-N | ~2.4-2.6 (multiplet) | ~60-65 |

| CH₃ (at C2) | ~1.0-1.1 (doublet) | ~15-20 |

| (CH₂)₈ | ~1.2-1.4 (multiplet) | ~22-32 |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and other experimental conditions.

Application of NMR in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. pharmtech.commpg.de To monitor the synthesis of 2-Dodecanamine, N,N-dimethyl- (for example, via reductive amination of 2-dodecanone), a series of ¹H NMR spectra can be acquired at regular time intervals. rptu.de

By integrating the signals corresponding to the reactants and the product, their relative concentrations can be determined throughout the course of the reaction. For instance, the disappearance of the ketone's characteristic signals and the appearance of the singlet for the N(CH₃)₂ group and the upfield doublet for the new C2-methyl group of the product can be tracked over time. This quantitative data allows for the calculation of reaction rates and the determination of the reaction order, providing a comprehensive understanding of the chemical transformation. researchgate.net

pH-Dependent Chemical Shift Analysis in NMR for pKa Determination and Micellar Studies

The tertiary amine group in 2-Dodecanamine, N,N-dimethyl- is basic and can be protonated at acidic pH. This acid-base equilibrium can be studied using NMR spectroscopy, as the chemical shifts of nuclei near the nitrogen atom are sensitive to its protonation state. nih.govnih.gov When the nitrogen is protonated, it becomes more electron-withdrawing, causing a downfield shift in the signals of adjacent protons and carbons (e.g., the N-methyl groups and the C2 methine proton). researchgate.net

By acquiring a series of NMR spectra over a range of pH values and plotting the chemical shift of a specific proton (e.g., the N-methyl protons) against the pH, a sigmoidal titration curve is generated. unomaha.edu The inflection point of this curve corresponds to the pKa of the conjugate acid of the amine. nih.gov This method is highly effective for determining the acidity constants of molecules. liverpool.ac.ukresearchgate.net

Furthermore, as an amphiphilic molecule with a long hydrocarbon tail and a polar headgroup, 2-Dodecanamine, N,N-dimethyl- can form micelles in aqueous solutions. The formation of micelles can also be studied by NMR, as the chemical environment of the molecule changes upon aggregation, leading to shifts in NMR signals. Studies on related N-alkyl-N,N-dimethylamine-N-oxides have shown that pH changes can influence micelle size, which in turn affects the chemical shifts of nuclei throughout the alkyl chain. researchgate.netsemanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Electron Ionization Mass Spectrometry for Molecular Characterization

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the mass of the intact molecule, along with a series of fragment ion peaks that form a characteristic pattern. arkat-usa.org

For 2-Dodecanamine, N,N-dimethyl-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 213. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. orgchemboulder.commdpi.com This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this specific isomer, cleavage between C2 and C3 would result in the loss of a nonyl radical (•C₉H₁₉) and the formation of a highly abundant base peak at m/z 86. This prominent peak is a key diagnostic fragment for identifying the N,N-dimethylamino group at the second position of the alkyl chain.

Table 2: Predicted Key EI-MS Fragments for 2-Dodecanamine, N,N-dimethyl-

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 213 | [C₁₄H₃₁N]⁺ | Molecular Ion (M⁺) |

| 198 | [C₁₃H₂₈N]⁺ | Loss of a methyl radical (•CH₃) |

Coupled Techniques (e.g., GC-MS, GCxGC-MS) for Separation and Identification in Complex Mixtures

In many practical applications, 2-Dodecanamine, N,N-dimethyl- may be part of a complex mixture, such as a commercial product formulation or an environmental sample. h-brs.demdpi.com In these cases, a separation step is required prior to mass spectrometric analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideally suited for this purpose. researchgate.netcopernicus.org

In GC-MS, the mixture is first injected into a gas chromatograph, where components are separated based on their volatility and interaction with a stationary phase inside a long capillary column. researchgate.net As each separated component, including 2-Dodecanamine, N,N-dimethyl-, elutes from the column at a characteristic retention time, it enters the mass spectrometer for ionization and detection. This provides two dimensions of identification: retention time from the GC and the mass spectrum from the MS. chromatographyonline.com

For exceptionally complex samples containing numerous isomers or structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power. nih.govchemrxiv.org In GCxGC, the effluent from one GC column is passed through a second, different column, providing an additional dimension of separation. digitaloceanspaces.com This technique can resolve compounds that co-elute in a standard one-dimensional GC analysis, enabling more confident identification and quantification of the target analyte in challenging matrices.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. The absorption patterns create a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

FTIR Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy provides a detailed spectrum that is instrumental in identifying the functional groups present in 2-Dodecanamine, N,N-dimethyl-. As a tertiary aliphatic amine, its spectrum is defined by the vibrations of its hydrocarbon backbone and the carbon-nitrogen bonds. spectroscopyonline.comorgchemboulder.com

A key identifying feature in the IR spectrum of 2-Dodecanamine, N,N-dimethyl- is the absence of N-H stretching and bending vibrations. spectroscopyonline.comlibretexts.org Primary amines exhibit two N-H stretching bands (asymmetric and symmetric) around 3300-3500 cm⁻¹, while secondary amines show a single band in this region. orgchemboulder.comlibretexts.org The lack of any absorption bands in this specific range is a clear confirmation of the tertiary amine structure of 2-Dodecanamine, N,N-dimethyl-. spectroscopyonline.comlibretexts.org

The spectrum is instead characterized by the following absorptions:

C-H Stretching Vibrations: Strong, sharp peaks are observed in the 2800-3000 cm⁻¹ region. These are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long dodecyl chain and the two N-methyl groups.

C-H Bending Vibrations: The spectrum also displays characteristic bending (scissoring, twisting, and rocking) vibrations for the CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ range.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bonds in aliphatic amines like this one typically results in weak to medium intensity bands in the fingerprint region, between 1020 cm⁻¹ and 1250 cm⁻¹. orgchemboulder.com These peaks can sometimes be difficult to distinguish in a complex region of the spectrum. spectroscopyonline.com

The table below summarizes the expected characteristic FTIR absorption bands for the functional group identification of 2-Dodecanamine, N,N-dimethyl-.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Asymmetric/Symmetric Stretch | -CH₃, -CH₂- | 2800 - 3000 | Strong |

| C-H Bend (Scissoring/Bending) | -CH₃, -CH₂- | 1350 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak to Medium |

| N-H Stretch | Tertiary Amine | Absent | None |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopic technique that detects inelastic scattering of monochromatic light. It is particularly effective for analyzing non-polar bonds, making it well-suited for studying the hydrocarbon backbone of long-chain amines. ondavia.com While specific Raman spectroscopic studies on 2-Dodecanamine, N,N-dimethyl- are not widely documented, data for the isomeric compound 1-Dodecanamine, N,N-dimethyl- (also known as N,N-Dimethyldodecylamine) confirms the utility of the technique. nih.gov

The Raman spectrum of 2-Dodecanamine, N,N-dimethyl- would be expected to show prominent bands corresponding to:

C-C Bond Vibrations: The carbon-carbon single bonds of the long alkyl chain produce strong signals in the Raman spectrum, typically in the 800-1200 cm⁻¹ region.

C-H Stretching and Bending: Similar to IR spectroscopy, C-H vibrations are also Raman active and appear in the characteristic regions of ~2800-3000 cm⁻¹ (stretching) and ~1300-1500 cm⁻¹ (bending).

C-N Stretching: The carbon-nitrogen stretching vibrations are also detectable in the Raman spectrum.

Like FTIR, a significant feature in the Raman spectrum for identifying this tertiary amine would be the absence of signals corresponding to N-H vibrational modes. libretexts.org The technique is highly advantageous for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. ondavia.com

Development of Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. uni.lu For a compound like 2-Dodecanamine, N,N-dimethyl-, methods such as gas chromatography (GC) and liquid chromatography (LC) are essential for its isolation from complex matrices and for precise quantification.

Research has led to the development of selective and sensitive methods for determining long-chain alkyldimethylamines. A prominent method involves the use of liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). chemicalbook.com This technique offers high specificity and low detection limits. A typical LC/MS/MS method for N,N-dimethyldodecylamine involves the following steps:

Sample Preparation: For aqueous samples, a preconcentration step such as solid-phase extraction (SPE) is employed to isolate the analyte and remove interfering substances. chemicalbook.com

Chromatographic Separation: The extract is then injected into a liquid chromatograph, where the compound is separated from other components on a chromatographic column (e.g., a reverse-phase column).

Detection and Quantification: The separated compound is then introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecule and fragments it in a specific way, allowing for highly selective detection and accurate quantification, even at very low concentrations (e.g., nanograms per liter). chemicalbook.com

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Capping Agent in Nanomaterial Synthesis

In the synthesis of nanomaterials, capping agents are crucial for controlling particle growth, preventing aggregation, and ensuring colloidal stability. mdpi.com N,N-dimethyldodecylamine, a structurally related isomer to 2-dodecanamine, N,N-dimethyl-, has been effectively utilized as a capping agent in the fabrication of sophisticated bimetallic nanoparticles. nih.govacs.org The amine group interacts with the metal surface, while the dodecyl chain provides a steric barrier, stabilizing the particles in solution. mdpi.com This stabilizing effect is fundamental to producing nanoparticles with well-defined morphologies and uniform size distributions, which are critical for their subsequent application. rsc.orgnih.gov

The synthesis of core-shell bimetallic nanoparticles requires precise control over the nucleation and growth of the different metal layers, a process where the capping agent plays a pivotal role. nih.govwpmucdn.com N,N-dimethyldodecylamine has been successfully used as a capping agent in the co-reduction synthesis of gold(core)-palladium(shell) nanoparticles in a toluene (B28343) medium. nih.govacs.org In this process, the amine not only imparts stability to the resulting organosol but also governs the morphology of the nanoparticles, facilitating the formation of the desired core-shell architecture. acs.org

The mechanism involves the initial formation of gold nanoparticle "seeds," onto which palladium is subsequently deposited. The N,N-dimethyldodecylamine molecules cap the surface, moderating the reduction rate and directing the deposition of the second metal onto the core, rather than allowing separate nucleation. nih.govmdpi.com This controlled, sequential reduction is essential for creating a distinct shell layer. mdpi.com Characterization techniques such as transmission electron microscopy (TEM) and X-ray diffraction (XRD) have confirmed that this method yields particles with a definitive Au(core)-Pd(shell) structure. nih.govacs.org

| Nanoparticle System | Role of N,N-Dimethyldodecylamine | Key Outcome | Reference |

|---|---|---|---|

| Au(core)-Pd(shell) Bimetallic Nanoparticles | Capping agent and stabilizer in toluene | Controlled morphology and imparted stability, leading to the successful formation of core-shell structures. | nih.govacs.org |

The properties of nanoparticles, particularly their catalytic activity and sensing capabilities, are heavily influenced by their surface characteristics. mdpi.comimpactfactor.org The capping agent, being present on the nanoparticle surface, directly impacts these properties. mdpi.com When N,N-dimethyldodecylamine is used to cap Au-Pd nanoparticles, it helps prevent the aggregation of the particles, which is crucial for maintaining a high surface-area-to-volume ratio. impactfactor.org This high surface area is a key determinant of a nanocatalyst's activity. meddocsonline.org

The amine layer can modulate the accessibility of reactants to the catalytically active metal surface, thereby influencing reaction rates and selectivity. Furthermore, the stability conferred by the capping agent ensures the durability of the catalyst over multiple cycles. mdpi.com In the context of sensing, the surface chemistry of the nanoparticles is critical for their interaction with target analytes. rsc.org The N,N-dimethyldodecylamine layer can be functionalized or can itself mediate the interaction, influencing the sensitivity and selectivity of the nanosensor. impactfactor.org

Precursor for Ionic Liquids Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained attention as "green solvents" and versatile materials in various chemical applications. researchgate.netauctoresonline.org The synthesis of many ILs begins with amine precursors. auctoresonline.org N,N-dimethyldodecanamine, as a tertiary amine, is a suitable precursor for the synthesis of quaternary ammonium (B1175870) ionic liquids. semanticscholar.org

The typical synthesis route involves a quaternization reaction, where the lone pair of electrons on the nitrogen atom of N,N-dimethyldodecanamine attacks an alkylating agent (e.g., an alkyl halide). This one-step reaction forms a quaternary ammonium cation with a dodecyl group, two methyl groups, and a new alkyl group attached to the central nitrogen atom. The resulting cation is paired with a corresponding anion from the alkylating agent or introduced through a subsequent anion exchange (metathesis) step. mdpi.com This straightforward synthetic procedure allows for the properties of the final ionic liquid—such as its viscosity, solubility, and thermal stability—to be tuned by carefully selecting the alkylating agent and the anion. mdpi.comnih.gov

Fundamental Studies in Surfactant Science and Micellar Systems

The study of surfactants and their self-assembly into micelles is a cornerstone of colloid and interface science. A key derivative of N,N-dimethyldodecanamine, its N-oxide, is a widely studied compound in this field.

N,N-Dimethyldodecan-1-amine N-oxide (DDAO), also known as lauryldimethylamine oxide (LDAO), is a classic example of a zwitterionic (or amphoteric) surfactant. wikipedia.orgnih.gov It possesses a long, hydrophobic C12 alkyl tail and a highly polar headgroup containing both a positively charged quaternary nitrogen atom and a negatively charged oxygen atom. wikipedia.org This zwitterionic nature makes its properties dependent on the pH of the solution; it behaves as a nonionic surfactant at high pH and becomes cationic upon protonation of the oxygen atom in acidic conditions. nih.govresearchgate.net

DDAO is strongly hydrophilic and is known for its ability to form normal micelles and liquid crystalline phases in aqueous solutions. specialchem.com Due to its non-denaturing character, it is frequently used in biochemical applications, such as the solubilization and purification of membrane proteins. wikipedia.org It is also utilized in commercial products like detergents and foam boosters. nih.govbiosynth.com

A fundamental property of any surfactant is its critical micelle concentration (CMC), which is the specific concentration above which surfactant molecules spontaneously aggregate to form micelles. nih.gov The CMC of DDAO has been extensively studied and is typically determined by monitoring a physical property of the solution that changes abruptly at the point of micellization, such as surface tension, conductivity, or fluorescence. nih.govresearchgate.net

The CMC of DDAO in pure water is approximately 1-2 millimolar (mM). anatrace.com This value can be influenced by various factors, including temperature, pressure, and the presence of electrolytes. For instance, the addition of salt, such as sodium chloride (NaCl), lowers the CMC by shielding the electrostatic repulsion between the ionic headgroups, thus favoring micelle formation at a lower concentration. anatrace.com

| Solvent/Condition | CMC Value (mM) | Reference |

|---|---|---|

| Water (H₂O) | ~ 1-2 mM | anatrace.com |

| 0.1 M Sodium Chloride (NaCl) | ~ 0.14 mM | anatrace.com |

| General (at 25 °C) | 1.70 mM | wikipedia.org |

Preparation of Amine Oxides and Amphoteric Surfactants (Betaines, Sulfobetaines, Hydroxysultaines)

2-Dodecanamine, N,N-dimethyl- serves as a key intermediate in the synthesis of a variety of specialized surfactants, including amine oxides and amphoteric (zwitterionic) surfactants. These derivatives often exhibit enhanced performance properties such as improved mildness, foam stability, and hard water tolerance compared to the parent amine.

Amine Oxides: The oxidation of the tertiary amine group in 2-dodecanamine, N,N-dimethyl- yields the corresponding N-oxide. This conversion is typically achieved by reacting the amine with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). The resulting amine oxide is a highly polar molecule that functions as a nonionic surfactant in neutral or alkaline solutions and as a cationic surfactant in acidic conditions. nih.gov

Betaines: Carboxybetaines, often referred to simply as betaines, are synthesized from tertiary amines. A common method involves the quaternization of 2-dodecanamine, N,N-dimethyl- with a carboxylate-containing alkylating agent, such as sodium chloroacetate, under alkaline conditions. This reaction attaches a carboxymethyl group to the nitrogen atom, creating a permanent positive charge on the nitrogen and a negative charge on the carboxylate group.

Sulfobetaines (Sultaines): These surfactants contain a sulfonate group as the anionic center. They are typically prepared by reacting the tertiary amine with a sulfonating agent. A widely used method is the reaction with 1,3-propanesultone, which opens its ring to alkylate the nitrogen atom, introducing a propylsulfonate group and forming the zwitterionic sulfobetaine (B10348) structure.

Hydroxysultaines: Hydroxysultaines possess both a hydroxyl group and a sulfonate group. Their synthesis involves the quaternization of the tertiary amine with an agent like sodium 3-chloro-2-hydroxy-1-propanesulfonate. This reaction introduces a 2-hydroxy-3-sulfopropyl group onto the nitrogen atom, yielding the final hydroxysultaine structure.

The general synthetic pathways from 2-dodecanamine, N,N-dimethyl- to these derivatives are summarized in the table below.

| Surfactant Type | Typical Reagent | Resulting Headgroup Structure |

|---|---|---|

| Amine Oxide | Hydrogen Peroxide (H₂O₂) | -N⁺(CH₃)₂-O⁻ |

| Betaine (Carboxybetaine) | Sodium Chloroacetate (ClCH₂COONa) | -N⁺(CH₃)₂-CH₂COO⁻ |

| Sulfobetaine (Sultaine) | 1,3-Propanesultone | -N⁺(CH₃)₂-(CH₂)₃SO₃⁻ |

| Hydroxysultaine | Sodium 3-chloro-2-hydroxy-1-propanesulfonate | -N⁺(CH₃)₂-CH₂CH(OH)CH₂SO₃⁻ |

Role as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). princeton.edu The catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) from one phase to the other, allowing the reaction to proceed. researchgate.net

Tertiary amines like 2-dodecanamine, N,N-dimethyl- are important precursors for the in situ generation of these quaternary ammonium catalysts. By reacting with an alkylating agent (e.g., an alkyl halide) present in the reaction system, the tertiary amine is converted into a quaternary ammonium salt. This salt, possessing both a hydrophilic cationic head and a lipophilic organic tail, can effectively shuttle anions from the aqueous phase into the organic phase where the reaction occurs. nih.govnbinno.com

For example, in a nucleophilic substitution reaction where an aqueous solution of sodium cyanide is reacting with an alkyl halide dissolved in an organic solvent, the quaternary ammonium cation (Q⁺) formed from 2-dodecanamine, N,N-dimethyl- would pair with the cyanide anion (CN⁻). This ion pair (Q⁺CN⁻) is soluble in the organic phase, allowing the cyanide ion to react with the alkyl halide. The catalyst is then regenerated and can continue the cycle. The efficiency of the catalyst is influenced by the structure of the quaternary ammonium ion, including the length and branching of the alkyl chains, which affect its solubility and interfacial activity. nih.gov

Theoretical and Computational Studies

Molecular Modeling of N,N-Dimethyldodecan-1-amine and its Derivatives

Molecular modeling of N,N-dimethyldodecan-1-amine, often in the form of its oxide (DDAO), is crucial for understanding its surfactant properties. Atomistic molecular dynamics (MD) simulations have been extensively used to study the structural and interfacial properties of DDAO micelles in aqueous solutions. These simulations help in deriving and validating parameters like atomic partial charges, which are essential for accurate modeling.

Studies have shown that DDAO micelles are generally ellipsoidal, a finding that agrees well with experimental data from small-angle neutron scattering (SANS). Molecular modeling also allows for the investigation of how the encapsulation of other molecules, such as oils, affects the structure and properties of these micelles. For instance, the presence of certain oils can cause the micelles to become more spherical.

Interactive Data Table: Structural Properties of DDAO Micelles from MD Simulations

| Property | Value | Source |

| Aggregation Number | 104 | |

| Shape | Ellipsoidal | |

| Axial Ratios | ~1.3-1.4 | |

| Area per Molecule | 94.8 Ų |

Predictions of Coordination and Hydration Phenomena (e.g., Water Interaction with Amine Oxide Headgroups)

Computational studies have been instrumental in predicting how N,N-dimethyldodecan-1-amine oxide (DDAO) interacts with water. The amine oxide headgroup is strongly hydrophilic and plays a key role in the surfactant's solubility and micelle formation. Molecular dynamics simulations show that, on average, each DDAO molecule in a micelle is hydrated by approximately 8 water molecules. This hydration layer is critical for stabilizing the micelle structure in an aqueous environment. The wetting ability of amine oxides, which is directly related to their interaction with water, has also been analyzed, showing synergistic effects when mixed with other types of surfactants.

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms and transition states of N,N-dimethyldodecan-1-amine are not extensively detailed in the provided results, general principles of amine reactions can be applied. For instance, the oxidation of the tertiary amine to form the corresponding N-oxide is a common and important reaction. Computational studies on similar, smaller amines and amine oxides help elucidate the energetics and pathways of such transformations.

Quantum chemical methods are often employed to study reaction mechanisms, such as H-abstraction, which can be an initial step in oxidation processes. These studies calculate activation energies and reaction enthalpies to determine the feasibility and preferred pathways of reactions. For amine oxides, computational studies have explored the N-O bond dissociation energies (BDE), providing insight into their thermal lability and reactivity.

Prediction of Conformational Landscape and Molecular Interactions

The long dodecyl chain of N,N-dimethyldodecan-1-amine allows for a complex conformational landscape. Computational methods can predict the various conformations the molecule can adopt and their relative energies. This is crucial for understanding how these molecules pack in micelles and at interfaces. The hydrophobic interactions between the alkyl chains are a primary driving force for micellization, while the polar headgroups interact favorably with water.

Molecular dynamics simulations provide a dynamic picture of these interactions, showing how the alkyl tails are sequestered in the core of the micelle while the headgroups are exposed to the solvent. These models also help in understanding the interactions between the surfactant and other molecules, which is fundamental to its application as a solubilizing agent.

Degradation Pathways and Environmental Chemical Transformations

Mechanistic Studies of Biodegradation

Microbial activity is a primary driver for the degradation of N,N-dimethyldodecylamine in the environment. Studies have elucidated the specific pathways and organisms involved in its breakdown. The compound is considered readily biodegradable, with primary degradation in an activated sludge simulation test reaching 99.6%. oecd.org

The initial step in the aerobic biodegradation of N,N-dimethyldodecylamine involves the enzymatic cleavage of the Calkyl-N bond. nih.gov This reaction is catalyzed by a dehydrogenase enzyme, leading to the stoichiometric liberation of dimethylamine (B145610) and the formation of an aldehyde. nih.gov This cleavage of the bond between the dodecyl chain and the nitrogen atom is a critical step that removes the amino functional group, allowing for the subsequent degradation of the alkyl chain. nih.gov A similar mechanism, where the Calkyl-N bond is cleaved first, has been observed in the degradation of other related compounds like benzyldimethylalkylammonium chloride. nih.gov

Following the initial bond cleavage, the biodegradation proceeds through a series of identifiable chemical intermediates. nih.govnih.gov

Dodecanal: The first major intermediate formed is dodecanal. nih.gov Its presence was confirmed in laboratory studies where its accumulation was observed during the degradation of N,N-dimethyldodecylamine in the presence of decanal, which acts as a competitive inhibitor for the enzyme that further metabolizes dodecanal. nih.gov

Dodecanoic Acid: Dodecanal is subsequently oxidized by a dehydrogenase to form the second key intermediate, dodecanoic acid. nih.govnih.gov The formation of this fatty acid was demonstrated in experiments where acrylic acid was used as an inhibitor. Dodecanoic acid is then further metabolized via the β-oxidation pathway, a common metabolic process for breaking down fatty acids. nih.gov

The established degradation sequence is summarized in the table below.

| Step | Precursor | Enzyme/Process | Product(s) |

| 1 | N,N-Dimethyldodecylamine | Dehydrogenase | Dodecanal + Dimethylamine |

| 2 | Dodecanal | Dehydrogenase | Dodecanoic Acid |

| 3 | Dodecanoic Acid | β-oxidation | Acetic Acid & further metabolites |

This table summarizes the key steps in the biodegradation pathway of N,N-Dimethyldodecylamine as identified in studies with Pseudomonas MA3. nih.gov

Specific bacterial strains have been identified as capable of utilizing N,N-dimethyldodecylamine as a sole source of carbon and energy. A notable example is Pseudomonas MA3, which was isolated from activated sludge. nih.gov This bacterium demonstrates the ability to grow on N,N-dimethyldodecylamine and its subsequent degradation intermediates, including dodecylamine (B51217), dodecanal, dodecanoic acid, and acetic acid. nih.gov The isolation and study of such organisms are crucial for understanding the complete mineralization pathway of the compound in natural and engineered environments like wastewater treatment plants. nih.gov

Chemical Fate in Aqueous and Environmental Systems (Mechanistic Aspects)

The behavior and distribution of N,N-dimethyldodecylamine in the environment are heavily influenced by its chemical properties in aqueous systems.

N,N-dimethyldodecylamine is a strongly basic tertiary amine with a pKa value of 9.97. oecd.org This means that in the environmentally relevant pH range (typically 6 to 9), the compound will be almost completely protonated, existing as a cation. oecd.org This cationic nature significantly impacts its environmental distribution. The calculated log Pow (partition coefficient) of 5.47 for the neutral amine is not considered useful for modeling its environmental distribution because the protonated form, which predominates in water, behaves very differently. oecd.org The positive charge increases its affinity for negatively charged surfaces and reduces its tendency to partition into fatty tissues based solely on hydrophobicity.

| Property | Value | Implication for Environmental Fate |

| pKa | 9.97 | Compound is fully protonated (cationic) at typical environmental pH. oecd.org |

| log Pow (calculated) | 5.47 | Not suitable for modeling distribution due to protonation. oecd.org |

This table outlines the key physicochemical properties of N,N-Dimethyldodecylamine that influence its environmental behavior.

Due to its predominantly cationic state in aqueous environments, N,N-dimethyldodecylamine has a high potential for adsorption onto negatively charged environmental matrices. oecd.org This includes organic matter in soil, sediments, and activated sludge in wastewater treatment plants. A high potential for adsorption onto sludge is assumed, which is consistent with the high removal rate observed in sludge simulation tests. oecd.org While specific experimental data on its adsorption to soils or sediments are lacking, the expectation is that partitioning to these solids will be a significant fate process, potentially leading to accumulation in sediments as a worst-case scenario. oecd.org

Q & A

Q. What analytical methods are recommended for characterizing 2-dodecanamine, N,N-dimethyl-?

To confirm identity and purity, use a combination of spectroscopic and chromatographic techniques:

- Infrared Spectroscopy (IR): Analyze functional groups (e.g., amine stretches) using gas-phase IR spectra, referencing databases like NIST Chemistry WebBook .

- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. The molecular ion at m/z 213 (C₁₄H₃₁N) is characteristic .

- Gas Chromatography (GC): Pair with MS for quantification and purity assessment, especially for detecting volatile impurities .

Q. How can researchers synthesize 2-dodecanamine, N,N-dimethyl- with high selectivity?

While direct synthesis protocols are not explicitly detailed in the evidence, methodological insights can be inferred:

- Reductive Amination: Use dodecanal with dimethylamine under hydrogenation conditions, optimizing catalysts (e.g., Raney Ni) and reaction time .

- Purification: Employ reduced-pressure distillation (e.g., 0.02 atm at 453–454 K) to isolate the compound, as boiling points under vacuum minimize thermal degradation .

Advanced Research Questions

Q. How can computational methods guide the design of biocatalysts involving 2-dodecanamine, N,N-dimethyl-?

- In Silico Modeling: Use density functional theory (DFT) to calculate HOMO-LUMO gaps and identify reactive sites for substrate activation. For example, hydrogen-bonding residues (e.g., Tyr, Gln) in enzyme active sites can stabilize transition states .

- Enzyme Engineering: Apply Rosetta or AlphaFold to design beta-propeller scaffolds that enhance substrate binding, followed by experimental screening (e.g., kinetic assays) to validate activity .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., boiling points)?

- Validation Experiments: Replicate phase-change measurements (e.g., boiling points under controlled pressures) using calibrated equipment. Compare results with NIST-standardized data .

- Meta-Analysis: Cross-reference peer-reviewed studies and technical reports to identify systematic errors (e.g., pressure calibration differences) .

Q. How is 2-dodecanamine, N,N-dimethyl- evaluated for bioactivity in microbial studies?